2-Phenylquinolin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-10H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGABMVVOXLQCKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80163869 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14802-18-7, 1144-20-3 | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014802187 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1144-20-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28866 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Phenyl-4-oxohydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80163869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylquinolin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
-
Condensation : Isatin reacts with acetophenone in the presence of polyphosphoric acid (PPA) or concentrated sulfuric acid, forming an intermediate Schiff base.
-
Cyclization : Acid catalysis promotes intramolecular cyclization, yielding the quinoline core.
-
Decarboxylation : Subsequent heating eliminates carbon dioxide, producing this compound.
Optimization and Yields
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity, achieving yields up to 68%.
-
Temperature : Optimal cyclization occurs at 120°C for 6–8 hours. Prolonged heating (>12 hours) reduces yields due to side reactions.
Table 1: Pfitzinger Reaction Conditions and Outcomes
| Starting Materials | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Isatin, acetophenone | PPA | DMF | 120 | 8 | 68 |
| Isatin, acetophenone | H₂SO₄ | Ethanol | 100 | 6 | 52 |
Ru-Catalyzed Cyclization of Aminophenyl Ethanol Derivatives
A modern approach utilizes ruthenium catalysts to synthesize 4-quinolones, which are subsequently tautomerized to 4-quinolinols.
Procedure
-
Substrate Preparation : 1-(2-Aminophenyl)ethan-1-ol and benzyl alcohol are combined in a Schlenk tube under argon.
-
Catalytic Cyclization : Ru-SNS₂ catalyst (2 mol%) and KOH (1.5 equiv) facilitate dehydrogenative coupling at 140°C for 24 hours, forming 2-phenylquinolin-4(1H)-one.
-
Tautomerization : The 4-quinolone intermediate undergoes acid-mediated enolization to yield this compound.
Key Considerations
-
Catalyst Loading : Increasing Ru-SNS₂ to 5 mol% improves yields to 75% but raises costs.
-
Purification : Column chromatography (ethyl acetate/petroleum ether) is critical for isolating the product.
Table 2: Ru-Catalyzed Synthesis Parameters
| Substrate | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1-(2-Aminophenyl)ethan-1-ol | Ru-SNS₂ | KOH | 140 | 24 | 55 |
Oxidation of 2-Phenylquinoline Derivatives
Selective oxidation of 2-phenylquinoline precursors offers a direct route to this compound.
Methodology
Challenges and Solutions
-
Over-Oxidation : Excess KMnO₄ leads to quinone formation. Controlled addition (1.2 equiv) mitigates this.
-
Solvent Choice : Aqueous acetic acid improves solubility and reaction homogeneity, achieving 60% yield.
Table 3: Oxidation Reaction Performance
| Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Methyl-2-phenylquinoline | KMnO₄ | Acetic acid | 80 | 60 |
Gould-Jacobs Cyclization
This method involves cyclocondensation of aniline derivatives with β-keto esters, followed by hydrolysis.
Steps
Chemical Reactions Analysis
Types of Reactions: 2-Phenylquinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
2-Phenylquinolin-4-ol and its derivatives have shown promising biological activities, particularly in the following areas:
- Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives have demonstrated IC50 values as low as 0.32 μM against COLO205 colorectal adenocarcinoma cells, indicating potent antiproliferative activity .
Table 1: Anticancer Activity of 2-Phenylquinolin Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | COLO205 | 0.32 |
| 4-Phenyl-2-quinolone (HPK) | Hep3B | 0.40 |
| 6,7-Methylenedioxy derivative | H460 | 0.89 |
The mechanism of action involves interference with microtubule dynamics, leading to apoptosis through downregulation of cyclins and cyclin-dependent kinases (CDK) .
Antiviral Properties
In addition to anticancer properties, this compound has been studied for its antiviral potential, particularly against human rhinovirus (HRV). In silico studies suggest effective binding to the HRV receptor, indicating its potential as an antiviral agent .
Table 2: Antiviral Activity of 2-Phenylquinolin Derivatives
| Compound | Virus | Binding Affinity (kcal/mol) |
|---|---|---|
| This compound | Human Rhinovirus | -4.91 |
| Substituted quinoline derivatives | Various viruses | Variable |
The antiviral activity is attributed to mechanisms such as enzyme inhibition and DNA intercalation, which disrupt viral replication processes .
Immunomodulatory Effects
Research indicates that certain derivatives of this compound can modulate immune responses by interacting with receptor complexes, providing insights into potential therapeutic applications in immunology .
Material Science Applications
In material science, this compound serves as a building block for synthesizing more complex quinoline derivatives used in dyes and pigments. Its structural versatility allows for modifications that can enhance material properties.
Case Study on Anticancer Activity
A study synthesized various substituted quinolines and evaluated their biological activity against multiple cancer cell lines. The findings revealed a structure–activity relationship indicating that specific modifications significantly enhance anticancer efficacy .
Exploration of Antiviral Mechanisms
Another study focused on the antiviral properties of this compound against HRV using molecular docking techniques to elucidate binding interactions. The results confirmed its potential as a lead compound for antiviral drug development .
Mechanism of Action
The mechanism of action of 2-Phenylquinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA synthesis and bacterial cell death . This mechanism is similar to that of other quinoline derivatives, making it a potential candidate for antimicrobial therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Derivatives with Halogen-Substituted Phenyl Groups
Several derivatives of 2-phenylquinolin-4-ol were synthesized by introducing halogen substituents (Br, Cl, F) at the para position of the phenyl group (Table 1). These modifications significantly alter physicochemical and biological properties:
Table 1: Halogen-Substituted Derivatives
Key Observations :
- Melting Points: Bromo (D2) and chloro (D3) derivatives exhibit higher melting points than the parent compound (D1), likely due to stronger intermolecular halogen bonding .
- Synthetic Yields : D1 achieved the highest yield (95%), while halogenated derivatives (D2–D4) had lower yields (54.5–68.1%), reflecting steric and electronic challenges in introducing bulky substituents .
Functional Group Modifications
2-Phenylquinoline-4-carbohydrazide (CAS 4779-54-8)
- Structure : Replaces the hydroxyl group with a carbohydrazide moiety.
- Applications : Used as a precursor for hydrazone derivatives in medicinal chemistry.
2-Phenyl-6-trifluoromethoxyquinolin-4-ol (CAS 1204997-08-9)
Positional Isomers: 4-Phenylquinolin-2-ol
4-Phenylquinolin-2-ol (CAS 5855-57-2) differs in the positions of the phenyl and hydroxyl groups:
- Safety Profile: Similar to this compound (H302, H315) but includes additional respiratory irritation risk (H335) .
- Biological Implications : Positional isomerism may alter binding affinity to biological targets, though specific activity data are unavailable in the evidence.
Structural and Functional Implications
Electronic Effects
Biological Activity
2-Phenylquinolin-4-ol is an organic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Its structure features a quinoline framework with a phenyl group at the 2-position and a hydroxyl group at the 4-position, contributing to its potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₁NO
- Molecular Weight : Approximately 221.25 g/mol
- Structural Features : The compound consists of a fused benzene and pyridine ring, with functional groups that enhance its reactivity and biological activity.
Biological Activities
This compound exhibits a range of biological activities, including:
-
Antibacterial Activity :
- Research indicates that derivatives of this compound show significant antibacterial properties, potentially through interactions with bacterial DNA or enzymes critical for survival.
-
Anticancer Properties :
- Several studies have highlighted the anticancer potential of this compound and its derivatives. For instance, compounds derived from this scaffold have demonstrated antiproliferative effects against various cancer cell lines, including colorectal adenocarcinoma (COLO205) and non-small-cell lung cancer (H460) with IC50 values as low as 0.32 μM .
- The mechanism of action may involve inhibition of microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
- Immunomodulatory Effects :
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the quinoline structure. A detailed analysis of SAR has been conducted to optimize the efficacy of these compounds:
| Compound | Substituent | IC50 (μM) | Activity |
|---|---|---|---|
| Compound 22 | None | 0.32 | Anticancer |
| Compound HPK | Dimethoxy | 0.40 - 1.00 | Anticancer |
| Compound 27 | Dimethoxy | 7.85 | Moderate Anticancer |
These findings indicate that specific substitutions can enhance or diminish biological activity, providing valuable insights for future drug design.
The exact mechanism of action for this compound remains to be fully elucidated; however, several hypotheses have been proposed based on existing research:
- DNA Interaction : Hydroxyquinolines are known to interact with DNA, potentially stabilizing enzyme-DNA complexes which may lead to cell death in bacterial and cancer cells .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as bacterial DNA gyrase and topoisomerase IV, contributing to its antibacterial properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
- Anticancer Activity Study :
-
Immunomodulatory Effects Study :
- Derivatives were tested for their ability to antagonize immunostimulatory pathways, indicating potential therapeutic roles in managing immune responses.
- Antibacterial Activity Study :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-phenylquinolin-4-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The Pfitzinger reaction is a classical method for synthesizing quinolinol derivatives. For this compound, this involves condensation of isatin derivatives with ketones (e.g., acetophenone) under acidic conditions (e.g., polyphosphoric acid or H₂SO₄) . Alternative methods include cyclization of acetoacetanilide derivatives with benzaldehyde in xylene, followed by oxidation . Key factors affecting yield include solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (80–120°C), and purification via recrystallization or column chromatography .
Q. How can the structural features of this compound be confirmed experimentally?
- Methodological Answer : Characterization involves:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm the quinoline core, phenyl substitution at C2, and hydroxyl group at C3. Aromatic protons typically appear at δ 7.2–8.5 ppm, while the hydroxyl proton resonates near δ 10–12 ppm .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₁₁NO, MW 221.25 g/mol) .
- X-ray crystallography : Resolves spatial arrangement, particularly the planarity of the quinoline ring and dihedral angles between substituents .
Q. What physicochemical properties are critical for handling this compound in laboratory settings?
- Methodological Answer : Key properties include:
- Solubility : Limited aqueous solubility (enhanced in DMSO or DMF) .
- Melting point : Reported as >250°C, indicating thermal stability .
- Hygroscopicity : Low, but storage in desiccators is recommended to prevent degradation .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound derivatives to optimize biological activity?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., Cl, NO₂) at C6 or C8 to enhance antimicrobial or anticancer activity, as seen in analogues like 6-chloro-2-phenylquinolin-4-ol .
- Scaffold hybridization : Combine with pharmacophores like morpholine or methoxyphenyl groups (e.g., N-(2-ethylphenyl)-2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)acetamide) to improve target selectivity .
- In vitro assays : Use cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase assays) to quantify activity shifts .
Q. What computational strategies are effective for predicting the binding mechanisms of this compound to biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with targets (e.g., human rhinovirus capsid proteins) .
- MD simulations : Assess binding stability over 50–100 ns trajectories in explicit solvent models (e.g., TIP3P water) .
- QSAR modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity data to guide synthetic prioritization .
Q. How can contradictory data on the biological activity of this compound derivatives be resolved?
- Methodological Answer :
- Standardized assays : Ensure consistency in experimental protocols (e.g., cell lines, incubation times, and controls) .
- Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends, such as enhanced anticancer activity in halogenated derivatives .
- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement and rule off-target effects .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Green chemistry : Replace toxic solvents (e.g., DMF) with ionic liquids or water under microwave irradiation to improve scalability .
- Catalyst optimization : Screen transition-metal catalysts (e.g., Pd/Cu) for regioselective cyclization .
- Process analytics : Implement inline PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
